

Synthesizing Pomhex: A Guide for Research Applications

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Compound of Interest

Compound Name: Pomhex

Cat. No.: B8146642

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This document provides detailed application notes and protocols for the synthesis of **Pomhex**, a potent, cell-permeable prodrug of the enolase inhibitor HEX. **Pomhex** is a valuable research tool for studying glycolysis inhibition, particularly in the context of cancers with specific metabolic vulnerabilities, such as ENO1-deleted gliomas.

Introduction

Pomhex, the bis-pivaloyloxymethyl (POM) prodrug of 1-hydroxy-2-oxopiperidin-3-yl phosphonate (HEX), is a small molecule inhibitor of enolase, a critical enzyme in the glycolytic pathway.^{[1][2]} By masking the negatively charged phosphonate group of HEX, the POM moieties render the molecule more lipophilic, facilitating its passage across cell membranes.^[3] Once inside the cell, **Pomhex** is hydrolyzed by intracellular carboxylesterases and phosphodiesterases to release the active inhibitor, HEX.^{[4][5]} HEX exhibits a preferential inhibitory activity towards ENO2, making it a promising candidate for targeting cancers that have lost the ENO1 gene and are solely reliant on ENO2 for glycolysis.^{[2][6]}

Chemical Synthesis

The synthesis of **Pomhex** is a multi-step process that begins with the preparation of the core piperidinone phosphonate structure, followed by the introduction of the POM groups. The overall synthetic scheme is outlined below.

Synthesis of Diethyl (1-(benzyloxy)-2-oxopiperidin-3-yl)phosphonate

The synthesis of the key intermediate, diethyl (1-(benzyloxy)-2-oxopiperidin-3-yl)phosphonate, is the initial phase in the production of **Pomhex**. This step establishes the core heterocyclic structure of the molecule.

Synthesis of 1-Hydroxy-2-oxopiperidin-3-yl phosphonate (HEX)

The subsequent step involves the deprotection of the benzyloxy group and hydrolysis of the diethyl phosphonate to yield the active drug, HEX.

Synthesis of Pomhex

The final step is the esterification of the phosphonic acid group of HEX with pivaloyloxymethyl groups to produce **Pomhex**.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (1-(benzyloxy)-2-oxopiperidin-3-yl)phosphonate

Materials:

- Starting materials for the multi-step synthesis of the piperidinone ring structure.
- Diethyl phosphite
- Appropriate reagents and solvents for the specific synthetic route chosen (e.g., base, reaction solvent).

Procedure:

- Detailed, step-by-step procedures for the synthesis of this intermediate are often found in the supplementary information of relevant publications. Researchers should consult these resources for specific reaction conditions.

Protocol 2: Synthesis of 1-Hydroxy-2-oxopiperidin-3-yl phosphonate (HEX) (5)

Materials:

- Diethyl (1-(benzyloxy)-2-oxopiperidin-3-yl)phosphonate
- Reagents for debenylation (e.g., H₂, Pd/C)
- Reagents for phosphonate dealkylation (e.g., bromotrimethylsilane)
- Solvents (e.g., methanol, dichloromethane)

Procedure:

- Dissolve diethyl (1-(benzyloxy)-2-oxopiperidin-3-yl)phosphonate in a suitable solvent.
- Perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to remove the benzyl protecting group.
- After completion of the debenylation, remove the catalyst by filtration.
- Treat the resulting intermediate with a dealkylating agent such as bromotrimethylsilane to cleave the ethyl esters of the phosphonate.
- Quench the reaction and purify the crude product to obtain HEX.

Protocol 3: Synthesis of Pomhex (6)

Materials:

- 1-Hydroxy-2-oxopiperidin-3-yl phosphonate (HEX) (5)
- Chloromethyl pivalate
- A suitable base (e.g., triethylamine or diisopropylethylamine)
- Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide)

Procedure:

- Suspend or dissolve HEX in an anhydrous solvent under an inert atmosphere.
- Add the base to the reaction mixture.
- Add chloromethyl pivalate dropwise to the mixture at a controlled temperature (e.g., 0 °C to room temperature).
- Stir the reaction mixture for a specified time until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, quench the reaction and perform an aqueous workup.
- Extract the product with an organic solvent.
- Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography to yield **Pomhex** as a racemic mixture.[\[2\]](#)

Data Presentation

Table 1: Physicochemical and In Vitro Potency Data for Pomhex and HEX

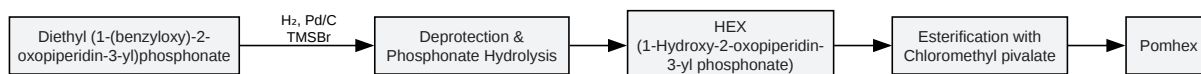
Compound	Molecular Formula	Molecular Weight (g/mol)	IC ₅₀ (ENO1-deleted cells)
Pomhex	C ₁₈ H ₃₂ NO ₉ P	453.42	~30 nM [7] [8]
HEX	C ₅ H ₁₀ NO ₅ P	209.11	>1.5 μM [7]

Table 2: Characterization Data for Pomhex

Analysis	Data
¹ H NMR	Specific chemical shifts (δ) and coupling constants (J) should be reported here based on experimental data.
¹³ C NMR	Specific chemical shifts (δ) should be reported here based on experimental data.
³¹ P NMR	A single peak is expected for the phosphonate group. The specific chemical shift (δ) should be reported here.
Mass Spec.	The expected mass-to-charge ratio (m/z) for the molecular ion [M+H] ⁺ should be reported here.
Yield	A yield of 60% over two steps for the synthesis of Pomhex from a precursor has been reported. [1]
Purity	>95% (as determined by HPLC or qNMR)

Visualizations

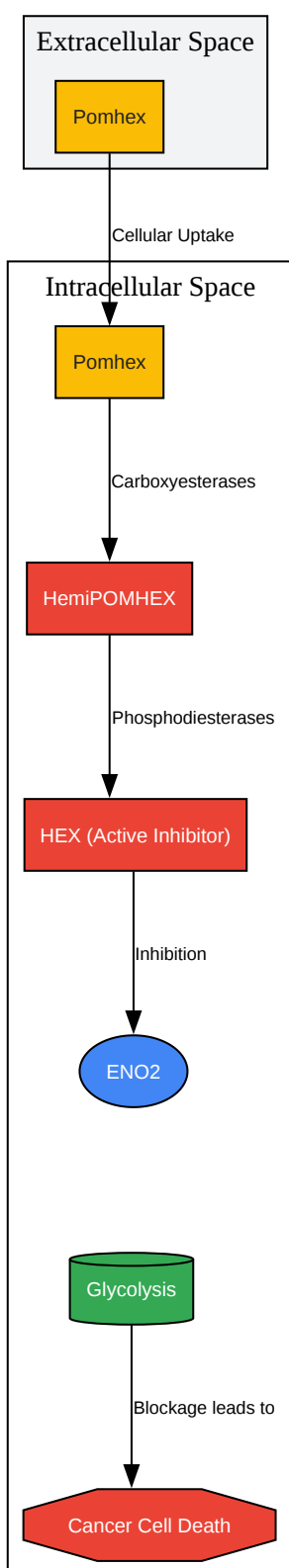
Pomhex Synthesis Workflow



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Caption: Synthetic route to **Pomhex** from a key intermediate.

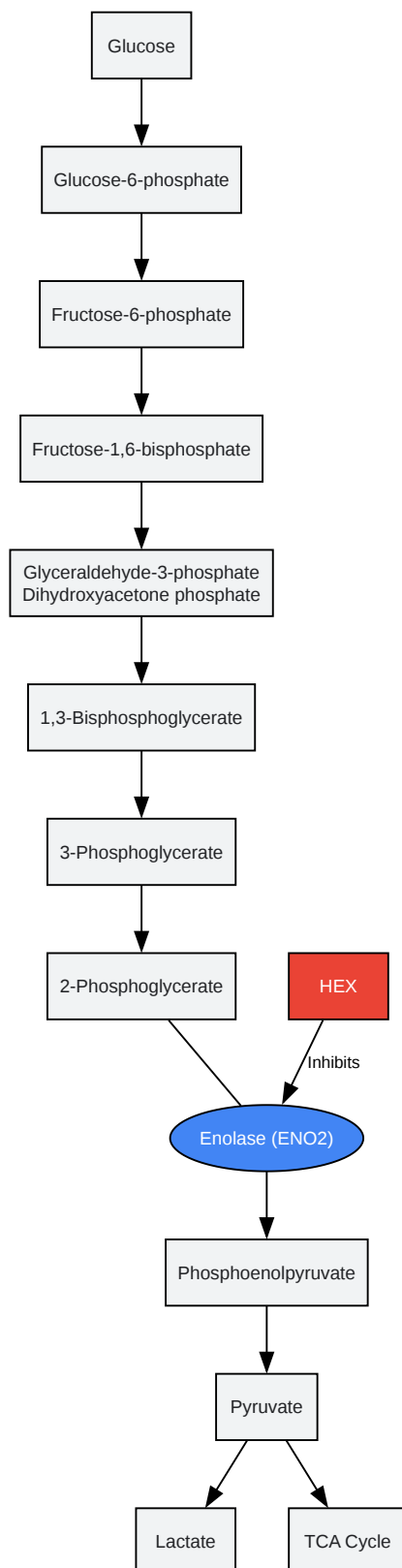
Mechanism of Action of Pomhex



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Caption: Intracellular activation and target engagement of **Pomhex**.

Glycolysis Inhibition by HEX



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